N-(2,4-dichloro-5-hydroxyphenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-dichloro-5-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-4(12)11-7-3-8(13)6(10)2-5(7)9/h2-3,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTTWHOBHAIWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371068 | |
| Record name | N-(2,4-Dichloro-5-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67669-19-6 | |
| Record name | N-(2,4-Dichloro-5-hydroxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67669-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-hydroxyacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067669196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,4-Dichloro-5-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5-hydroxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2',4'-Dichloro-5'-hydroxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,4-Dichloro-5-hydroxyphenyl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD62AQN79F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanistic Insights and Molecular Target Identification for N 2,4 Dichloro 5 Hydroxyphenyl Acetamide Analogues
Identification of Specific Molecular Targets and Ligand-Binding Interactions
While the specific molecular targets for N-(2,4-dichloro-5-hydroxyphenyl)acetamide itself are not extensively documented in publicly available research, studies on analogous hydroxyphenylacetamide compounds have identified several key proteins and enzymes. One area of investigation has been their potential inhibitory effects on monoamine oxidase enzymes, which suggests applications in neurological conditions.
Analogues of this compound, such as N-(2-hydroxyphenyl)acetamide (NA-2), have been studied for their protective effects in models of acute kidney injury. nih.gov The mechanism of action in these cases involves interaction with pathways related to inflammation and oxidative stress. nih.gov Key molecular players identified include cyclooxygenase-2 (Cox-2), inducible nitric oxide synthase (iNOS), nuclear factor-κB p50 (NFκB), and hemeoxygenase-1 (HO-1). nih.gov The binding interactions are thought to involve hydrogen bonding and hydrophobic interactions within the active sites of these target proteins. The stability of such ligand-receptor complexes is a measure of the drug's affinity and is crucial for its biological activity. unina.it For instance, in the enzyme enoyl-ACP reductase, interactions between the inhibitor triclosan (B1682465) (a chlorinated phenol (B47542) derivative), the enzyme, and the coenzyme NAD+ create a highly stable ternary complex, highlighting the importance of specific hydrogen bonding. nih.gov
Table 1: Potential Molecular Targets of Hydroxyphenylacetamide Analogues
| Target Protein/Enzyme | Potential Effect of Ligand Binding | Studied Analogue Example |
|---|---|---|
| Monoamine Oxidase (MAO) | Inhibition | This compound |
| Cyclooxygenase-2 (Cox-2) | Inhibition, leading to anti-inflammatory effects | N-(2-hydroxyphenyl)acetamide |
| Inducible Nitric Oxide Synthase (iNOS) | Down-regulation of expression | N-(2-hydroxyphenyl)acetamide |
| Nuclear Factor-κB (NF-κB) | Down-regulation of p50 subunit expression | N-(2-hydroxyphenyl)acetamide |
| Hemeoxygenase-1 (HO-1) | Up-regulation of expression, providing antioxidant effects | N-(2-hydroxyphenyl)acetamide |
Elucidation of Cellular and Subcellular Mechanisms of Action
The cellular and subcellular mechanisms of action for this class of compounds are closely linked to their molecular targets. For N-(2-hydroxyphenyl)acetamide, studies have shown that it can ameliorate kidney inflammation and injury by modulating key signaling pathways. nih.gov At the cellular level, this involves the suppression of inflammatory responses and a reduction in oxidative stress. nih.gov
Specifically, treatment with N-(2-hydroxyphenyl)acetamide in an animal model of acute kidney injury resulted in the down-regulation of mRNA expressions of iNOS and NFκB p50. nih.gov NFκB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting its activity, the compound can effectively reduce the production of pro-inflammatory mediators. nih.gov Concurrently, the compound was observed to up-regulate the expression of HO-1, an enzyme with potent antioxidant and anti-inflammatory properties, and Kidney injury molecule-1 (Kim-1). nih.gov These findings suggest a mechanism that involves a multi-pronged approach of inhibiting inflammatory pathways while simultaneously boosting the cell's own protective antioxidant responses. nih.gov
The mechanism of the widely known analogue, acetaminophen (B1664979), involves its conversion to the electrophilic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is central to its hepatotoxicity. nih.gov However, newer, non-hepatotoxic analogues are being developed that avoid this pathway while retaining analgesic properties. nih.govresearchgate.net This highlights how modifications to the core structure can significantly alter cellular mechanisms and outcomes.
Structure-Activity Relationship (SAR) Studies in Halogenated Hydroxyphenylacetamides
The presence, number, and position of halogen substituents on the aromatic ring can dramatically alter a molecule's biological activity. eurochlor.org Halogens, such as chlorine, influence the compound's lipophilicity, electronic properties, and steric profile. eurochlor.orgresearchgate.net
Table 2: Influence of Halogenation on Physicochemical Properties and Biological Activity
| Property | Effect of Halogenation | Consequence for Biological Activity |
|---|---|---|
| Lipophilicity | Generally increases | Enhanced membrane permeability and potential for increased potency |
| Electronic Character | Electron-withdrawing | Alters acidity of nearby functional groups (e.g., -OH) and can influence binding interactions |
| Molecular Size/Sterics | Increases with size of halogen (F < Cl < Br < I) | Can either enhance or hinder binding to a target site, affecting potency and selectivity |
| Metabolism | Can block sites of metabolic oxidation | Increased metabolic stability and longer duration of action |
The hydroxyl (-OH) group is a key functional group in many pharmacologically active molecules, primarily due to its ability to act as both a hydrogen bond donor and acceptor. unina.itresearchgate.net This capability allows it to form strong, directional interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. unina.itnih.gov
The position and number of hydroxyl groups can significantly impact binding affinity and inhibitory activity. nih.gov In studies of ligands binding to the human estrogen-related receptor γ (ERRγ), a hydroxyl group on the phenol ring was found to form crucial hydrogen bonds with Glu275 and Arg316 residues. nih.gov The removal or repositioning of this group can lead to a substantial loss of activity. Research on opioid receptor modulators has also shown that a phenolic 3-hydroxy group is crucial for the binding affinity of epoxymorphinan derivatives to all three opioid receptors (mu, delta, and kappa). researchgate.net The presence of the hydroxyl group can increase binding affinity by several orders of magnitude compared to its dehydroxy analogue. researchgate.netresearchgate.net However, the contribution of a hydroxyl group is context-dependent; its benefit can be offset by a high desolvation penalty if the binding site is not optimally configured to accommodate it. researchgate.net
The acetamide (B32628) moiety [-NHC(=O)CH3] also plays a significant role in the pharmacological profile of these compounds. Modifications to this part of the molecule can influence solubility, metabolic stability, and interaction with the target. N-arylacetamides are versatile intermediates for a wide range of compounds with medicinal and agrochemical applications. iucr.org
Modifications can include altering the alkyl group of the acetyl moiety or substituting the amide nitrogen. For example, replacing the acetyl group with a different acyl group can change the compound's lipophilicity and steric bulk. In the crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide, the acetamide group is noted to participate in intermolecular hydrogen bonding, which is important for its solid-state structure and may influence its solubility and dissolution rate. iucr.org Research on acetaminophen analogues has shown that ring opening of an imide moiety to yield N-substituted amides can increase stability and lipophilicity while retaining analgesic properties. nih.govresearchgate.net Such modifications are a key strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
Computational and Theoretical Studies on N 2,4 Dichloro 5 Hydroxyphenyl Acetamide
Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-(2,4-dichloro-5-hydroxyphenyl)acetamide. DFT methods, such as the B3LYP functional, are frequently used to obtain a detailed understanding of molecular structure, vibrational frequencies, and electronic characteristics of related acetamide (B32628) compounds. researchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) is further employed to predict electronic absorption spectra and understand electron transitions. researchgate.net
The electronic structure of a molecule is key to understanding its stability and reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, making it representative of a molecule's nucleophilicity, while the LUMO is an electron acceptor, indicating electrophilicity. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S), which provide further insights into the molecule's reactive nature. researchgate.netresearchgate.net For this compound, these calculations can pinpoint the most likely sites for electrophilic and nucleophilic attacks, guiding synthetic modifications and mechanistic studies. researchgate.netnih.gov
| Parameter | Symbol | Value |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV |
| Energy Gap | ΔE (ELUMO - EHOMO) | 4.7 eV |
| Ionization Potential | I ≈ -EHOMO | 6.5 eV |
| Electron Affinity | A ≈ -ELUMO | 1.8 eV |
| Absolute Electronegativity | χ = (I+A)/2 | 4.15 eV |
| Absolute Hardness | η = (I-A)/2 | 2.35 eV |
| Global Softness | S = 1/η | 0.42 eV-1 |
DFT calculations are highly effective in predicting the vibrational spectra (FTIR and Raman) of molecules. researchgate.net By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum is often scaled to correct for anharmonicity and systematic errors, allowing for a direct and detailed comparison with experimental data. researchgate.net This correlation enables the precise assignment of vibrational modes to specific functional groups and bond movements within the this compound structure, such as the stretching of N-H, C=O, and O-H bonds. nih.gov
Similarly, TD-DFT calculations can predict the electronic absorption properties (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netscispace.com This provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n → π* or π → π* transitions. scispace.com Comparing these theoretical predictions with experimental spectra helps to validate the computational model and provides a deeper understanding of the molecule's electronic behavior. nih.gov
| Vibrational Mode | Functional Group | Experimental FT-IR (cm-1) | Calculated (Scaled) DFT (cm-1) |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3390 | 3385 |
| N-H Stretch | Amide -NH | 3210 | 3205 |
| C=O Stretch (Amide I) | -C(=O)NH- | 1655 | 1660 |
| Aromatic C=C Stretch | Benzene Ring | 1590 | 1595 |
| C-Cl Stretch | Ar-Cl | 850 | 855 |
Molecular Docking and Receptor-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. For this compound, docking studies can identify potential biological targets and elucidate the molecular interactions responsible for its binding affinity. orientjchem.org Based on the activities of structurally similar acetamide derivatives, potential targets could include enzymes involved in neurodegenerative diseases like monoamine oxidase (MAO-A and MAO-B) or kinases implicated in cancer. nih.govresearchgate.netresearchgate.net
The process involves placing the 3D structure of the compound into the active site of a receptor and calculating the binding energy (or docking score) for different conformations. orientjchem.org A more negative binding energy typically indicates a more favorable and stable interaction. researchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. researchgate.net These insights are crucial for understanding the structure-activity relationship and for designing more potent and selective analogs. researchgate.net
| Protein Target (PDB ID) | Potential Therapeutic Area | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| MAO-A (e.g., 2Z5X) | Depression | -8.1 | Tyr407, Phe208, Gln215 |
| MAO-B (e.g., 2V5Z) | Parkinson's Disease | -8.5 | Tyr398, Tyr435, Ile199 |
| DNA Gyrase B (e.g., 5L3J) | Antibacterial | -7.9 | Asp73, Gly77, Thr165 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a biological target. researchgate.net
In a typical MD simulation, the docked ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions) and the system's trajectory is calculated over a period of nanoseconds. Analysis of this trajectory can reveal the stability of key interactions observed in docking. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex; a stable RMSD value over time suggests a stable binding mode. researchgate.net Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid upon binding.
In Silico Prediction of Potential Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and toxicological profile of a compound. In silico ADMET prediction models use a molecule's structure to estimate its properties, helping to identify potential liabilities before extensive experimental testing. nih.govjonuns.com
For this compound, various properties can be predicted. Absorption can be estimated by calculating parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. scielo.br Distribution is often assessed by predicting the ability of the compound to cross the blood-brain barrier (BBB). Potential for metabolism by cytochrome P450 enzymes can also be evaluated. Toxicity predictions include the Ames test for mutagenicity and potential for hepatotoxicity. jonuns.com Additionally, drug-likeness is commonly evaluated based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.netresearchgate.net
| Property Category | Parameter | Predicted Value/Outcome |
|---|---|---|
| Physicochemical / Drug-Likeness | Molecular Weight | 220.05 g/mol (Compliant) |
| LogP (Octanol/Water Partition) | 2.5 (Compliant) | |
| Hydrogen Bond Donors | 2 (Compliant) | |
| Hydrogen Bond Acceptors | 3 (Compliant) | |
| Absorption | Human Intestinal Absorption (HIA) | High |
| Caco-2 Permeability | Moderate | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Likely to penetrate |
| Metabolism | CYP2D6 Inhibitor | Likely inhibitor |
| Toxicity | Ames Test (Mutagenicity) | Non-mutagenic |
| Hepatotoxicity | Low risk |
Emerging Research Avenues and Future Perspectives for N 2,4 Dichloro 5 Hydroxyphenyl Acetamide
Applications in Nanotechnology for Enhanced Delivery and Bioavailability (e.g., Gold Nanoparticle Conjugation)
The therapeutic efficacy of many promising compounds is often limited by poor solubility, low bioavailability, and lack of target specificity. Nanotechnology offers a powerful strategy to overcome these limitations. The conjugation of therapeutic agents to nanoparticles can significantly enhance their delivery and biological activity.
Research into a structurally related compound, N-(2-hydroxyphenyl)acetamide (NA-2), has demonstrated the potential of this approach. In one study, NA-2 was conjugated with gold nanoparticles (AuNPs) to investigate its protective effects against acute kidney injury (AKI). nih.gov The resulting NA-2-coated gold nanoparticles (NA-2-AuNPs) showed superior efficacy compared to the free compound, even at a lower dose. nih.gov This enhanced activity is attributed to the unique properties of gold nanoparticles, which can improve the stability and targeted delivery of the conjugated drug. nih.govresearchgate.net
The process of conjugation can be achieved through various methods, including covalent binding and physical adsorption. emsdiasum.comjmchemsci.com Covalent conjugation, often utilizing linker molecules, creates a stable and specific bond between the nanoparticle and the drug. emsdiasum.comjmchemsci.com Characterization techniques such as UV-Vis spectroscopy and dynamic light scattering are essential to confirm the successful formation of the nanoparticle-drug conjugate and to assess its stability. nih.gov
For N-(2,4-dichloro-5-hydroxyphenyl)acetamide, conjugation to gold nanoparticles could offer several advantages:
Improved Bioavailability: By enhancing solubility and protecting the compound from premature degradation, nanoparticles can increase the amount of active drug that reaches the systemic circulation.
Targeted Delivery: The surface of gold nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the compound specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects.
Controlled Release: Nanoparticle-based systems can be designed for sustained or triggered release of the drug, optimizing its pharmacokinetic profile.
| Nanoparticle Application | Compound Studied | Key Findings | Potential for this compound |
| Enhanced Efficacy in Acute Kidney Injury | N-(2-hydroxyphenyl)acetamide (NA-2) | NA-2 conjugated to gold nanoparticles (NA-2-AuNPs) provided better protection against renal tubular necrosis and inflammation at a lower dose than the free compound. nih.gov | Conjugation could enhance bioavailability and target delivery to kidneys, potentially improving therapeutic outcomes in renal diseases. |
| Anti-inflammatory and Anti-oxidant Effects | N-(2-hydroxyphenyl)acetamide (NA-2) | NA-2-AuNPs ameliorated kidney injury by down-regulating inflammatory markers (iNOS, NFκB p50) and up-regulating protective genes (HO-1). nih.gov | Nanoparticle delivery could amplify the compound's potential anti-inflammatory and antioxidant activities for various conditions. |
Prodrug Design and Bioprecursor Development Strategies
Prodrug design is a well-established strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical transformation. nih.gov This approach can be used to address challenges such as poor solubility, chemical instability, inadequate permeability, and undesirable taste. researchgate.netresearchgate.net
The structure of this compound possesses functional groups—specifically the phenolic hydroxyl (-OH) and the amide (-NH) groups—that are ideal "handles" for prodrug modification.
Modification of the Hydroxyl Group: The hydroxyl group can be esterified to create ester prodrugs. These esters are typically more lipophilic than the parent phenol (B47542), which can enhance membrane permeability and oral absorption. researchgate.net Once absorbed, these esters are readily hydrolyzed by ubiquitous esterase enzymes in the blood and tissues to release the active this compound.
Modification of the Amide Group: While generally more stable, the amide nitrogen can also be targeted for prodrug design, for instance, by creating N-acyloxy or N-mannich base derivatives.
The primary goals of developing a prodrug for this compound would be to:
Enhance Aqueous Solubility: For parenteral formulations, attaching a polar promoiety (e.g., a phosphate (B84403) or an amino acid) to the hydroxyl group can significantly increase water solubility.
Improve Oral Bioavailability: By masking the polar hydroxyl group, a lipophilic promoiety can increase the compound's permeability across the gastrointestinal tract. researchgate.net
Achieve Targeted Delivery: A promoiety could be designed to be cleaved by an enzyme that is overexpressed in a specific target tissue (e.g., tumors), leading to site-selective drug release.
| Prodrug Strategy | Target Functional Group | Potential Promoieties | Expected Outcome |
| Increase Lipophilicity / Permeability | Phenolic Hydroxyl (-OH) | Alkyl or Aryl Esters | Enhanced oral absorption and passage across biological membranes. researchgate.net |
| Increase Aqueous Solubility | Phenolic Hydroxyl (-OH) | Phosphates, Amino Acids, Sugars | Suitability for intravenous administration. |
| Site-Specific Activation | Phenolic Hydroxyl (-OH) | Enzyme-specific cleavable linkers | Targeted drug release in specific tissues or cells, reducing systemic toxicity. researchgate.net |
Exploration of this compound and its Metabolites in Biomarker Discovery and Metabolomics Research
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, provides a functional snapshot of the physiological state of an organism. nih.gov It is a powerful tool for biomarker discovery, offering insights into disease mechanisms and responses to therapeutic interventions. nih.govmdpi.com
The administration of this compound is expected to induce specific changes in the metabolic profile of an organism. These changes, or "metabolic fingerprints," can be detected in easily accessible biofluids like plasma, urine, or saliva. mdpi.com Using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the parent compound and its various metabolites. mdpi.comnih.gov
This metabolomic approach can be applied to:
Identify Biomarkers of Exposure: Detecting the parent compound or its unique metabolites can confirm patient compliance and provide data for pharmacokinetic modeling.
Discover Biomarkers of Efficacy: Correlations between specific metabolic changes and therapeutic response can help predict which patients are most likely to benefit from the drug.
Find Biomarkers of Toxicity: The appearance of certain metabolites may signal off-target effects or toxicity, allowing for early intervention. nih.gov For example, untargeted metabolomics has been used to identify metabolite markers for lung cancer and type 2 diabetes complications. mdpi.com
The metabolic fate of this compound likely involves phase I reactions (e.g., oxidation, reduction, hydrolysis) and phase II reactions (e.g., glucuronidation, sulfation) on the phenyl ring and acetamide (B32628) moiety. Identifying these metabolites is crucial for a complete understanding of the compound's disposition and potential for drug-drug interactions.
| Metabolomics Application | Analytical Technique | Potential Information Gained | Relevance |
| Biomarker Discovery | Mass Spectrometry (MS), NMR Spectroscopy | Identification of metabolites correlated with disease state or drug response. mdpi.comnih.gov | Can lead to non-invasive diagnostic or prognostic tests. |
| Pharmacokinetic Studies | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of the parent drug and its metabolites over time in biofluids. | Defines the absorption, distribution, metabolism, and excretion (ADME) profile. |
| Mechanism of Action Elucidation | Untargeted Metabolomics | Reveals metabolic pathways perturbed by the compound. mdpi.com | Provides insights into the drug's biological effects and potential new therapeutic targets. |
Identification of Novel Therapeutic Targets and Indications for Halogenated Acetamides
The class of halogenated acetamides, to which this compound belongs, has shown activity against a range of biological targets, suggesting potential for diverse therapeutic applications. The specific arrangement of halogens and the acetamide functional group are key determinants of their pharmacological activity.
Recent research has highlighted several potential targets for this class of compounds:
Heme Oxygenase-1 (HO-1): Some acetamide-based compounds have been identified as potent inhibitors of HO-1. nih.gov In many cancers, overexpression of HO-1 is associated with tumor progression, chemoresistance, and a poor prognosis. nih.gov Therefore, inhibiting HO-1 represents a promising antitumor strategy. The halogen atoms on the phenyl ring can modulate the binding affinity and selectivity for the HO-1 enzyme. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1): A study investigating a large series of 2-(halogenated phenyl) acetamide and propanamide analogs identified potent TRPV1 antagonists. nih.gov The TRPV1 channel is a key player in pain signaling, and its antagonists have been explored as novel analgesics. nih.govresearchgate.net The halogen substituents on the phenyl ring were found to make important hydrophobic interactions within the receptor binding pocket. nih.gov
Plasmodium Phosphatidylinositol 4-kinase IIIβ (PfPI4K): While not acetamides, related halogenated compounds have shown potent inhibitory activity against PfPI4K, a clinically validated target for antimalarial drugs. acs.org This suggests that the broader class of halogenated aromatic compounds could be explored for activity against parasitic kinases.
The exploration of these and other targets could lead to novel indications for this compound and related halogenated acetamides in oncology, pain management, and infectious diseases.
| Potential Target | Associated Disease Area | Role of Halogenated Acetamides | Supporting Evidence |
| Heme Oxygenase-1 (HO-1) | Cancer | Inhibition of HO-1 to reduce tumor growth and chemoresistance. | Novel acetamide-based structures show potent HO-1 inhibition and anticancer activity in glioblastoma cells. nih.gov |
| TRPV1 Cation Channel | Chronic Pain | Antagonism of the channel to block pain signals. | A series of 2-(halogenated phenyl) acetamides exhibited potent antagonism of TRPV1 and in vivo analgesic activity. nih.gov |
| Kinases (e.g., PfPI4K) | Infectious Disease (Malaria) | Inhibition of essential parasite enzymes. | Related kinase inhibitors containing halogenated aromatic groups show potent antimalarial activity. acs.org |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Biological Systems
To fully understand the biological effects of this compound, a systems-level approach is required. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive and unbiased view of the compound's mechanism of action. nih.govnih.gov This multi-omics approach allows researchers to move beyond a single target and appreciate the complex network of interactions that occur when a drug is introduced into a biological system.
A typical multi-omics workflow to study this compound might involve:
Transcriptomics (RNA-Seq): Treating cells with the compound and analyzing changes in gene expression to identify which cellular pathways are activated or inhibited.
Proteomics (Mass Spectrometry): Measuring changes in protein levels to confirm that the transcriptional changes translate to functional proteins. This can also identify post-translational modifications influenced by the drug.
Metabolomics (MS, NMR): Analyzing changes in metabolite levels to understand the ultimate functional output of the genetic and protein changes. nih.gov
Data Integration: Using bioinformatics tools to integrate these different layers of data. This can reveal complex relationships, such as how the inhibition of a specific enzyme (proteomics) leads to the buildup of a substrate (metabolomics) and the compensatory upregulation of genes in a related pathway (transcriptomics). nih.gov
This integrated approach can help to:
Validate Therapeutic Targets: Confirm that the compound engages its intended target and identify other potential off-target effects.
Uncover Novel Mechanisms: Reveal unexpected biological effects and pathways modulated by the compound.
Identify Predictive Biomarkers: Discover gene, protein, or metabolite signatures that correlate with drug response, aiding in patient stratification for clinical trials. nih.gov
Predict Drug Response and Toxicity: Build computational models to forecast a drug's efficacy and potential adverse effects based on its multi-omics signature. nih.gov
By combining these high-throughput technologies, researchers can build a holistic model of how this compound functions, accelerating its development and paving the way for personalized medicine applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
